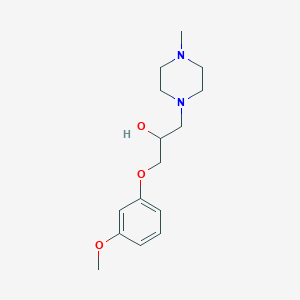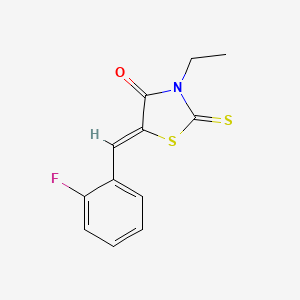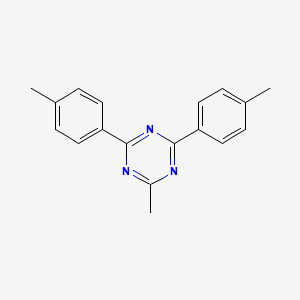![molecular formula C16H15N3O2 B12179054 N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide](/img/structure/B12179054.png)
N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of an indazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide typically involves the reaction of 2H-indazole-3-carboxylic acid with 4-hydroxyphenethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[2-(4-hydroxyphenyl)ethyl]-2H-indazole-3-carboxamide can be compared with other similar compounds, such as:
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate: Used as a UV absorber in polymers and coatings.
5-(Het)arylidene-3-[2-(4-hydroxyphenyl)ethyl]-2-thioxothiazolidine-4-one: Studied for its antitumor and anti-inflammatory activities.
N-(4-Hydroxyphenethyl)acetamide: Known for its analgesic and antipyretic properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c20-12-7-5-11(6-8-12)9-10-17-16(21)15-13-3-1-2-4-14(13)18-19-15/h1-8,20H,9-10H2,(H,17,21)(H,18,19) |
InChI Key |
VZZCDUBQPRKADU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12178971.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)hexanamide](/img/structure/B12178975.png)


![4-({2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)benzamide](/img/structure/B12178998.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12179006.png)

![2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B12179011.png)
![3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)propanamide](/img/structure/B12179027.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide](/img/structure/B12179029.png)
![N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12179033.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B12179040.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12179041.png)
